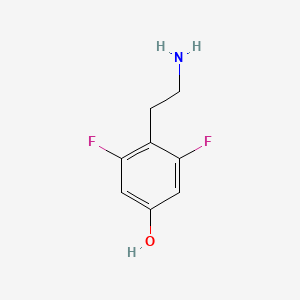

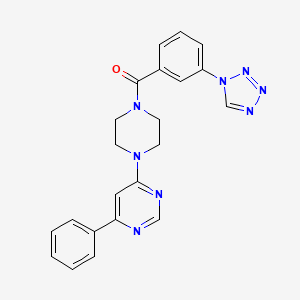

![molecular formula C14H13N3O4S2 B2822016 2-[(1,1-二氧代-4H-1,2,4-苯并噻二氮-3-基)硫]-N-(2-呋喃甲基)乙酰胺 CAS No. 886956-25-8](/img/structure/B2822016.png)

2-[(1,1-二氧代-4H-1,2,4-苯并噻二氮-3-基)硫]-N-(2-呋喃甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various studies due to its wide range of pharmacological activities . These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .

Synthesis Analysis

A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators . Compounds having 7-position and 3-position substitution were found to be effective and selective inhibitors of insulin release from rat pancreatic B cells . A novel method for the preparation of the 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives has been developed . The key stage of this method is a Curtius rearrangement followed by an intramolecular cyclization .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide involves various tautomeric forms . There are four kinds of parent thiadiazine structures, in which the sulfur atom is adjacent to at least one ring nitrogen atom . These four thiadiazine systems can give rise to benzo derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-benzothiadiazine-1,1-dioxides include the reaction of anilines with chlorosulfonyl isocyanate and cyclization of the N-chlorosulfonyl ureas . More recently, the palladium-catalyzed cyclocarbonylation of o-aminobenzenesulfonamides has been reported .科学研究应用

抗肿瘤活性

含有不同杂环的 2-(4-氨基苯基)苯并噻唑衍生物的合成和评估已证明对某些癌细胞系具有相当大的抗癌活性。这些化合物使用 2-(4-氨基苯基)苯并噻唑结构作为药效基团合成,并筛选了它们对源自九种肿瘤疾病的人类肿瘤细胞系的潜在抗肿瘤活性 (Yurttaş, Tay, & Demirayak, 2015)。

抗惊厥评估

设计、合成了一系列 N-(取代的苯并噻唑-2-基)-2-(2,3-二氧代吲哚啉-1-基)乙酰胺衍生物,并评估了它们的抗惊厥活性。最具活性的化合物对最大电击试验 (MES) 和皮下戊四唑 (scPTZ) 筛选都显示出显着的抗惊厥活性,成为一种有效的抗惊厥化合物 (Nath 等,2021)。

合成和杀虫剂评估

含有噻二唑部分的各种杂环的合成和杀虫剂评估对棉铃虫斜纹夜蛾表明,类似化学结构在开发新的杀虫剂中具有潜在应用 (Fadda 等,2017)。

抗氧化剂和抗炎评估

已合成并评估了类似化学骨架的衍生物的抗炎和抗氧化活性。此类研究表明这些化合物在药物化学中治疗与炎症和氧化应激相关的疾病的潜力 (Nikalje,2014)。

血吸虫病防治剂

苯并噻唑衍生物也已合成并评估了它们对曼氏血吸虫的血吸虫病活性。某些化合物的活性与吡喹酮相当,突出了苯并噻唑衍生物作为一类新的有效血吸虫病防治剂的潜力 (Mahran 等,2007)。

作用机制

Target of Action

The compound, also known as 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide or 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide, is primarily targeted towards primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a static quenching process , which involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs . This interaction results in a change in the fluorescence properties of the compound, making it an effective sensor for PAAs .

Biochemical Pathways

The compound’s interaction with PAAs affects the fluorescence properties of the compound, leading to a change in the fluorescence signal. This change can be detected and used to quantify the presence of PAAs

Pharmacokinetics

The compound’s high fluorescence performance and stability suggest that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the detection of PAAs. The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching . It exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. The compound exhibits high stability, suggesting that it may be resistant to various environmental factors .

未来方向

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has shown promise in a variety of applications, particularly in the search for antihypertensives . Future research may focus on exploring the structural-activity relationships of these compounds with the aid of computerized molecular graphics . A variation of 3-substituents represents the main focus of workers in the search for improved biological activity .

属性

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c18-13(15-8-10-4-3-7-21-10)9-22-14-16-11-5-1-2-6-12(11)23(19,20)17-14/h1-7H,8-9H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSVXSITJJDCQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2821933.png)

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B2821935.png)

![N-(6,6-Difluorospiro[2.5]octan-2-yl)prop-2-enamide](/img/structure/B2821940.png)

![4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2821942.png)

![3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2821943.png)

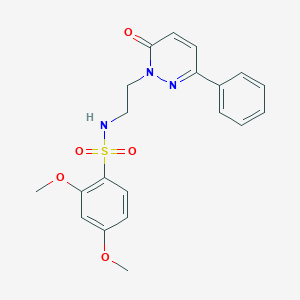

![4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2821950.png)

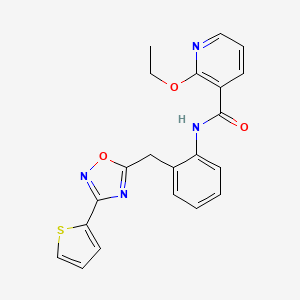

![2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2821954.png)

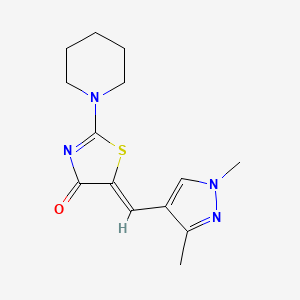

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2821955.png)